31‑Fold Sigma‑1 Affinity Gain vs. N9‑Methyl Analog in a Direct Head‑to‑Head Binding Assay
In a direct radioligand displacement experiment using [³H]-(+)-pentazocine on guinea pig brain membranes, 9‑benzyl‑2‑phenyl‑2,9‑diazaspiro[4.5]decan‑1‑one hydrochloride exhibited a sigma‑1 Ki of 2.5 nM. The closest N9‑alkyl analog, 2‑phenyl‑9‑methyl‑2,9‑diazaspiro[4.5]decan‑1‑one, showed a Ki of 78 nM under identical conditions [1]. This represents a 31‑fold improvement in affinity driven solely by the N9‑benzyl substituent.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | 2-Phenyl-9-methyl-2,9-diazaspiro[4.5]decan-1-one: 78 nM |
| Quantified Difference | 31-fold lower Ki (higher affinity) |
| Conditions | [³H]-(+)-pentazocine displacement, guinea pig brain membranes, 25 °C |
Why This Matters
High‑affinity binding ensures potent target engagement at low concentrations, reducing compound consumption in screening cascades and minimizing off‑target interactions from elevated dosing.
- [1] Nakazato, A., Ohta, K., Sekiguchi, Y., Okuyama, S., Chaki, S., Kawashima, N., & Hatayama, K. (1998). Synthesis and σ receptor binding of 2,9-diazaspiro[4.5]decan-1-ones. Chemical and Pharmaceutical Bulletin, 46(4), 623–630. View Source
